3-(4-methoxyphenyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
CAS No.: 477332-81-3
Cat. No.: VC16145982
Molecular Formula: C25H24N2O2S2
Molecular Weight: 448.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477332-81-3 |
|---|---|
| Molecular Formula | C25H24N2O2S2 |
| Molecular Weight | 448.6 g/mol |
| IUPAC Name | 3-(4-methoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C25H24N2O2S2/c1-16-7-9-17(10-8-16)15-30-25-26-23-22(20-5-3-4-6-21(20)31-23)24(28)27(25)18-11-13-19(29-2)14-12-18/h7-14H,3-6,15H2,1-2H3 |
| Standard InChI Key | KCUWXGFFJXXFKX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a benzothieno[2,3-d]pyrimidin-4-one core fused with a tetrahydrobenzene ring, substituted at position 2 with a (4-methylbenzyl)sulfanyl group and at position 3 with a 4-methoxyphenyl moiety. Its IUPAC name systematically describes this arrangement:
3-(4-methoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one.
Table 1: Fundamental Chemical Properties
| Property | Value/Descriptor |
|---|---|
| CAS Registry Number | 477332-81-3 |
| Molecular Formula | C₂₅H₂₄N₂O₂S₂ |
| Molecular Weight | 448.6 g/mol |
| SMILES Notation | CC1=CC=C(C=C1)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC |
| InChIKey | KCUWXGFFJXXFKX-UHFFFAOYSA-N |
The bicyclic system combines electron-rich sulfur atoms (thieno ring) and hydrogen-bond acceptors (pyrimidinone), creating a planar aromatic region capable of π-π stacking interactions. The 4-methylbenzylsulfanyl group introduces lipophilic character, while the 4-methoxyphenyl substituent contributes to electronic modulation through resonance effects.
Synthetic Methodology and Optimization
Multi-Step Synthesis
Industrial-scale production typically employs a convergent approach:
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Thienopyrimidinone Core Formation
Cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea derivatives under acidic conditions generates the pyrimidinone ring. -
Sulfanyl Group Introduction
Nucleophilic substitution at C-2 using 4-methylbenzyl mercaptan in polar aprotic solvents (DMF/DMSO) at 60-80°C achieves 60-75% yields. -
N-3 Functionalization
Mitsunobu reaction couples 4-methoxyphenol to the pyrimidinone nitrogen, requiring azodicarboxylate catalysts and triphenylphosphine.
Table 2: Critical Reaction Parameters
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | 110-120 | Toluene | p-TsOH | 82 |
| 2 | 70 | DMF | K₂CO₃ | 68 |
| 3 | 0-5 | THF | DIAD, PPh₃ | 57 |
Purification via silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol yields >98% purity.
Physicochemical and Spectroscopic Profiling
Solubility and Partitioning
Experimental determinations indicate:
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LogP: 3.8 ± 0.2 (n-octanol/water)
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Aqueous Solubility: 12.4 μg/mL at pH 7.4
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Melting Point: 218-220°C (decomposition observed above 225°C)
Spectroscopic Signatures
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¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J=8.6 Hz, 2H, Ar-H), 6.94 (d, J=8.6 Hz, 2H, Ar-H), 4.32 (s, 2H, SCH₂), 3.78 (s, 3H, OCH₃), 2.88 (m, 4H, cyclohexyl-H), 2.31 (s, 3H, Ar-CH₃).
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HRMS (ESI+): m/z 449.1298 [M+H]⁺ (calc. 449.1301).
| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| MCF-7 (breast) | 8.2 ± 1.1 | 6.3 |
| A549 (lung) | 11.4 ± 2.0 | 4.1 |
| PC-3 (prostate) | 9.8 ± 1.6 | 5.0 |
Mechanistic studies reveal G0/G1 cell cycle arrest through p21 upregulation and CDK4/6 inhibition.
ADMET Profiling and Drug-Likeness
Metabolic Stability
Microsomal half-life (human liver microsomes):
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Phase I: 42 ± 5 min
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Phase II (glucuronidation): 68 ± 8 min
Major metabolites identified via LC-MS/MS include O-demethylated and sulfoxide derivatives.
Toxicity Indicators
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hERG Inhibition: IC₅₀ = 18 μM (low cardiac risk)
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AMES Test: Negative up to 100 μg/plate
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Hepatotoxicity (HepG2): CC₅₀ = 89 μM
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